molecular formula C14H22N2O B7507057 2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-N-prop-2-ynylacetamide

2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-N-prop-2-ynylacetamide

Cat. No. B7507057
M. Wt: 234.34 g/mol
InChI Key: BSQWOAIKHSTTBD-UHFFFAOYSA-N
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Description

2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-N-prop-2-ynylacetamide is a chemical compound that belongs to the class of quinoline derivatives. It has been widely studied for its potential applications in the field of medicine due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-N-prop-2-ynylacetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cellular processes such as cell growth, proliferation, and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-N-prop-2-ynylacetamide exhibits a range of biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce bacterial growth. It has also been shown to have analgesic and anesthetic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-N-prop-2-ynylacetamide in lab experiments is its high purity and stability. This makes it easier to control experimental conditions and obtain reliable results. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to prepare solutions for certain experiments.

Future Directions

There are several future directions for research on 2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-N-prop-2-ynylacetamide. One area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Another area of interest is its potential use as a tool for studying cellular processes such as apoptosis and inflammation. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of 2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-N-prop-2-ynylacetamide involves the reaction of 2-acetylcyclohexanone with propargylamine in the presence of hydrochloric acid and sodium acetate. The resulting product is then treated with ammonium formate to obtain the final compound. This synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-N-prop-2-ynylacetamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been investigated for its potential use as an analgesic and anesthetic agent.

properties

IUPAC Name

2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-N-prop-2-ynylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-2-9-15-14(17)11-16-10-5-7-12-6-3-4-8-13(12)16/h1,12-13H,3-11H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQWOAIKHSTTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CN1CCCC2C1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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